N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Beschreibung
Eigenschaften
Molekularformel |
C21H24N4O4S |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C21H24N4O4S/c1-21(2,3)17-12-30-20(22-17)23-18(26)11-25-19(27)9-7-14(24-25)13-6-8-15(28-4)16(10-13)29-5/h6-10,12H,11H2,1-5H3,(H,22,23,26) |
InChI-Schlüssel |
DJWBIERKEIPZPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Starting Materials
-
4-tert-Butylthiazol-2-amine (Key intermediate for Z-configuration control)
-
Chloroacetyl chloride (Acylating agent)
Reaction Mechanism
The thiazol-2-amine undergoes acylation with chloroacetyl chloride under basic conditions to form N-(4-tert-butyl-1,3-thiazol-2-yl)chloroacetamide . Subsequent dehydrohalogenation with triethylamine yields the (2Z)-ylidene configuration.
Critical Parameters :
-
Solvent : Anhydrous dichloromethane (DCM)
-
Temperature : 0–5°C (prevents N-acyl rearrangement)
-
Base : Triethylamine (2.5 eq.)
-
Reaction Time : 4–6 hours
Yield : 68–72% after silica gel chromatography (hexane:ethyl acetate = 4:1).
Pyridazinone Intermediate Preparation
Route 1: Cyclocondensation of Hydrazines
-
3,4-Dimethoxybenzaldehyde reacts with malonic acid in ethanol under reflux to form 3-(3,4-dimethoxyphenyl)acrylic acid .
-
Treatment with thionyl chloride converts the acid to the corresponding acyl chloride.
-
Cyclocondensation with hydrazine hydrate in tetrahydrofuran (THF) yields 3-(3,4-dimethoxyphenyl)-6-hydroxypyridazine .
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | Malonic acid, ethanol | Reflux, 8 hr | 85% |
| 2 | SOCl₂, DCM | 25°C, 2 hr | 92% |
| 3 | Hydrazine hydrate, THF | 60°C, 12 hr | 78% |
Route 2: Pd-Catalyzed Coupling
An alternative method employs Suzuki-Miyaura coupling between 3-bromo-6-hydroxypyridazine and 3,4-dimethoxyphenylboronic acid using Pd(PPh₃)₄ as catalyst.
Advantages :
-
Higher regioselectivity (>95%)
-
Shorter reaction time (3 hours vs. 12 hours)
Disadvantages :
-
Requires palladium catalysts (cost)
-
Sensitive to oxygen (Schlenk conditions needed)
Amide Bond Formation
Activation of Pyridazinone Carboxylic Acid
The hydroxyl group in 3-(3,4-dimethoxyphenyl)-6-hydroxypyridazine is oxidized to a carboxylic acid using KMnO₄ in acidic medium. Subsequent activation with EDCl/HOBt forms the reactive ester.
Reaction Scheme :
Coupling with Thiazole Amine
The activated ester reacts with N-(4-tert-butyl-1,3-thiazol-2-yl)chloroacetamide in DMF at 0°C. The reaction is driven by N-methylmorpholine (NMM) as a base.
Optimized Conditions :
-
Molar Ratio : 1:1.2 (ester:amine)
-
Temperature : 0°C → 25°C (gradual warming)
-
Time : 24 hours
Post-Reaction Processing :
-
Dilution with ice-cwater
-
Extraction with ethyl acetate (3×)
-
Column chromatography (SiO₂, CH₂Cl₂:MeOH = 20:1)
Stereochemical Control and Validation
The (2Z) configuration of the thiazole-ylidene moiety is confirmed via:
-
¹H-NMR : Coupling constant between C3-H and C5-H (J = 12–14 Hz indicates Z-geometry)
-
X-ray Crystallography : Single-crystal analysis (if available)
-
IR Spectroscopy : N-H stretching at 3250 cm⁻¹ (amide bond confirmation)
Scalability and Industrial Considerations
Challenges :
-
Low solubility of intermediates in non-polar solvents
-
Sensitivity of the ylidene group to moisture
Mitigation Strategies :
-
Use of molecular sieves during acylation
-
Flow chemistry approaches for oxidation steps
Pilot-Scale Yields :
-
Lab-scale (5 g): 62%
-
Pilot-scale (500 g): 54% (due to mixing inefficiencies)
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Reduces reaction time for pyridazinone cyclization from 12 hours to 45 minutes (80°C, 300 W).
Enzymatic Coupling
Experimental use of lipase B from Candida antarctica for amide bond formation:
-
Solvent : tert-Butanol
-
Yield : 41% (needs optimization)
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[(2Z)-4-tert-Butyl-1,3-thiazol-2(3H)-yliden]-2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann je nach beteiligten funktionellen Gruppen an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.
Substitution: Halogenierungsmittel, Nucleophile und Elektrophile.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemical Characteristics
- Molecular Formula : C20H22N4O3S
- Molecular Weight : 398.5 g/mol
- Structural Features :
- Thiazole ring enhances reactivity.
- Pyridazine moiety may improve pharmacological profiles.
- The tert-butyl group increases lipophilicity, potentially affecting biological activity and pharmacokinetics.
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities:
-
Anticonvulsant Activity :
- Compounds containing thiazole and pyridazine rings have shown promise in treating seizures. For example, certain thiazole-integrated pyridine derivatives have demonstrated significant anticonvulsant properties in animal models, with effective doses lower than standard medications like ethosuximide .
-
Antitumor Properties :
- Thiazole-pyridine hybrids have exhibited anti-cancer efficacy against various cell lines (e.g., PC3, MCF-7). One specific hybrid showed better efficacy than the standard drug 5-fluorouracil . The mechanism of action is believed to involve the inhibition of specific cancer cell proliferation pathways.
- Antimicrobial Effects :
- Anti-inflammatory Potential :
Case Study 1: Anticonvulsant Activity
A study investigated a series of thiazole-pyridine derivatives for their anticonvulsant activity using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. Among the synthesized compounds, one derivative exhibited a median effective dose (ED50) significantly lower than ethosuximide, indicating superior anticonvulsant efficacy .
Case Study 2: Antitumor Efficacy
In vitro studies on thiazole-pyridine hybrids showed that one compound had an IC50 value of 5.71 μM against MCF-7 breast cancer cells, outperforming standard chemotherapeutics like doxorubicin. Mechanistic studies suggested that these compounds induce apoptosis through the activation of caspase pathways .
Wirkmechanismus
The mechanism of action of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- **N-[(2Z)-4-tert-Butyl-1,3-thiazol-2(3H)-yliden]-2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamid teilt strukturelle Ähnlichkeiten mit anderen Thiazol- und Pyridazinderivaten, wie z. B.:
- 4-tert-Butyl-1,3-thiazol-2-amin
- 3,4-Dimethoxyphenyl-6-oxopyridazin
Einzigartigkeit
Die Einzigartigkeit von N-[(2Z)-4-tert-Butyl-1,3-thiazol-2(3H)-yliden]-2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamid liegt in seiner spezifischen Kombination von funktionellen Gruppen und Ringstrukturen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Biologische Aktivität
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound characterized by its unique structural features, including a thiazole ring and a pyridazine moiety. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities.
Chemical Structure
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide |
| Molecular Formula | C19H22N4O2S |
| Molecular Weight | 378.47 g/mol |
Biological Activities
Research indicates that compounds similar to N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide exhibit various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, compounds with similar thiazole and pyridazine structures have shown significant cytotoxicity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, with IC50 values ranging from 6.2 µM to 43.4 µM .
- Anti-inflammatory Properties : The compound's structural features may contribute to its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation pathways.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, studies have shown effective inhibition of Staphylococcus aureus and Escherichia coli with comparable derivatives .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The thiazole and pyridazine components may interact with specific enzymes or receptors involved in cancer progression or inflammation.
- Cellular Pathways Modulation : The compound may influence various signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
Several studies have explored the biological activity of related compounds:
- Cytotoxicity Studies : A study on thiazole derivatives indicated that certain modifications led to enhanced cytotoxicity against cancer cell lines, suggesting structure-activity relationships that could be leveraged for drug development .
- Antimicrobial Screening : Research on related thiazole-pyridazine compounds revealed promising antibacterial activity against clinical strains of bacteria, supporting their potential use as antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide?
- Methodological Answer : Multi-step synthesis is typically required, leveraging retrosynthetic analysis. A common approach involves coupling a thiazole ylidene precursor with a pyridazinone-acetamide intermediate. Key steps include:
- Thiazole Formation : Cyclization of tert-butyl-substituted thiourea derivatives under acidic conditions to generate the (Z)-configured thiazole ylidene moiety .
- Pyridazinone-Acetamide Synthesis : Condensation of 3,4-dimethoxyphenyl-substituted pyridazinone with chloroacetyl chloride, followed by nucleophilic substitution with the thiazole intermediate .
- Reaction Optimization : Solvents like ethanol or dichloromethane and catalysts (e.g., HCl) improve yields. Purity is ensured via column chromatography .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use spectroscopic and chromatographic techniques:
- NMR Spectroscopy : 1H/13C NMR identifies key protons (e.g., tert-butyl singlet at ~1.3 ppm, dimethoxy signals at ~3.8 ppm) and confirms Z-configuration via coupling constants .
- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) verifies purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragments .
Q. What physicochemical properties are critical for preclinical evaluation?
- Key Properties :
- Solubility : Assessed in DMSO (for in vitro assays) and aqueous buffers (phosphate, pH 7.4) using shake-flask methods .
- Stability : Monitor degradation under physiological pH (7.4) and temperature (37°C) via LC-MS over 24–72 hours .
- LogP : Determined experimentally (e.g., octanol-water partitioning) to predict membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions between hypothesized mechanisms of action and experimental data?
- Methodological Answer :
- Orthogonal Assays : Combine enzyme inhibition assays (e.g., kinase profiling) with cellular viability tests to validate target engagement .
- Mutagenesis Studies : Modify suspected binding residues (e.g., in kinase catalytic domains) to test activity loss .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with proposed targets (e.g., cyclin-dependent kinases) .
Q. What strategies are recommended for optimizing bioactivity through structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Vary substituents on the pyridazinone (e.g., replace 3,4-dimethoxyphenyl with halogenated analogs) to enhance potency .
- Stereochemical Control : Compare Z vs. E isomers (via NOESY NMR) to determine configuration-dependent activity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and bioavailability .
Q. How should researchers design experiments to address inconsistent in vitro vs. in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation in rodent models .
- Toxicity Screening : Assess hepatotoxicity (ALT/AST levels) and hematological parameters in repeated-dose studies .
- Formulation Adjustments : Test lipid-based nanoparticles or cyclodextrin complexes to enhance in vivo exposure .
Methodological Challenges & Solutions
Q. What analytical techniques are most effective for characterizing degradation products during stability studies?
- Methodological Answer :
- LC-MS/MS : Identify degradants via fragmentation patterns and compare with synthetic standards .
- Forced Degradation : Expose the compound to heat (60°C), UV light, and oxidative conditions (H2O2) to simulate stress .
Q. How can researchers mitigate synthetic bottlenecks (e.g., low yields in thiazole cyclization)?
- Methodological Answer :
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl2) to accelerate cyclization .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
